2-Bromo-2'-nitroacetophenone

Catalog No.
S664851
CAS No.
6851-99-6
M.F
C8H6BrNO3
M. Wt
244.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2'-nitroacetophenone

CAS Number

6851-99-6

Product Name

2-Bromo-2'-nitroacetophenone

IUPAC Name

2-bromo-1-(2-nitrophenyl)ethanone

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2

InChI Key

SGXUUCSRVVSMGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-]

Synonyms

2-Bromo-1-(2-nitrophenyl)ethanone; 2-Nitrophenacyl Bromide; NSC 54389; o-Nitrophenacyl Bromide; α-Bromo-2-nitroacetophenone; α-Bromo-o-nitroacetophenone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-]

The exact mass of the compound 2-Bromo-2'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54389. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-2'-nitroacetophenone is a bifunctional organic building block valued in complex molecule synthesis. Its chemical architecture, featuring an α-bromo ketone moiety for alkylation and an ortho-positioned nitro group on the aromatic ring, makes it a specialized precursor for constructing nitrogen-containing heterocyclic systems. The specific ortho-relationship between these two functional groups is critical for its primary applications, enabling sequential or one-pot reaction cascades that are inaccessible to other isomers or simpler analogs.

Substituting 2-Bromo-2'-nitroacetophenone with close analogs introduces significant process and outcome risks. Using the chloro-analog, 2-chloro-2'-nitroacetophenone, results in lower reactivity due to the inferior leaving group ability of chloride versus bromide, leading to slower reactions and potentially requiring harsher conditions. Positional isomers, such as 2-bromo-4'-nitroacetophenone, are unsuitable for synthetic routes that depend on the ortho-nitro group for intramolecular cyclization, such as in the synthesis of isatins and related heterocycles. Replacing it with the simpler 2-bromoacetophenone removes the nitro functional group entirely, precluding its use in critical downstream transformations like reductive cyclizations, which are often the primary reason for selecting this specific reagent.

Precursor Suitability: Essential Ortho-Geometry for Isatin Synthesis

The synthesis of the isatin scaffold, a core structure in many pharmaceuticals, frequently relies on the intramolecular cyclization of an ortho-amino (or reduced nitro) phenyl ketone. The specific ortho-position of the nitro group in 2-bromo-2'-nitroacetophenone is a strict geometric requirement for this transformation. After alkylation via the bromoacetyl group, the nitro group can be reduced to an amine, which is then positioned to cyclize onto the adjacent carbonyl, a pathway that is sterically impossible for positional isomers like 2-bromo-3'-nitroacetophenone or 2-bromo-4'-nitroacetophenone.

Evidence DimensionFeasibility of Isatin Ring Formation
Target Compound DataEnables intramolecular cyclization due to ortho-positioning of the nitro group relative to the side chain.
Comparator Or Baseline4'-Nitro isomer: Cyclization is geometrically impossible as the functional groups are on opposite sides of the aromatic ring.
Quantified DifferenceQualitative (Feasible vs. Impossible)
ConditionsStandard synthetic conditions for reductive cyclization to form isatin or related N-heterocycles.

For any synthetic route targeting isatins or similar fused heterocycles via reductive cyclization, this exact isomer is required, making positional analogs non-viable substitutes.

Processability: Higher Reaction Rate in Nucleophilic Substitution vs. Chloro-Analog

In nucleophilic substitution reactions (S_N2), which are the primary use of the α-halo ketone functionality, reaction rate is critically dependent on the leaving group. Bromide is a significantly better leaving group than chloride due to its lower bond dissociation energy with carbon and greater stability as an anion in solution. Consequently, 2-bromo-2'-nitroacetophenone undergoes substitution reactions faster and/or under milder conditions than its 2-chloro-2'-nitroacetophenone counterpart.

Evidence DimensionRelative S_N2 Reaction Rate
Target Compound DataHigher rate constant (k_Br)
Comparator Or Baseline2-Chloro-2'-nitroacetophenone (rate constant k_Cl)
Quantified Differencek_Br > k_Cl (The ratio k_Br/k_Cl is typically in the range of 10-100 for S_N2 reactions, depending on the solvent and nucleophile).
ConditionsAprotic or polar protic solvents typical for S_N2 reactions with common nucleophiles (e.g., amines, thiolates, carboxylates).

Selecting this bromo-compound can lead to shorter reaction times, lower energy consumption, and higher throughput in manufacturing and laboratory workflows compared to the chloro-analog.

Analytical Utility: Enables Sensitive Electrochemical Detection of Analytes

2-Bromo-2'-nitroacetophenone has been successfully employed as a pre-column derivatizing agent for the analysis of prostaglandins by liquid chromatography with electrochemical detection (LC-EC). The α-bromo group serves as a reactive handle to covalently label the analyte, while the ortho-nitro group is electroactive, meaning it can be readily reduced at an electrode surface. This provides a highly sensitive signal for quantification, a capability not present in the underivatized prostaglandins or in derivatives made with non-electroactive reagents.

Evidence DimensionAnalytical Signal Generation
Target Compound DataForms an electroactive derivative that is detectable by electrochemical methods.
Comparator Or BaselineUnderivatized prostaglandins, which lack a suitable electroactive moiety for this detection method.
Quantified DifferenceEnables detection at low concentrations where underivatized analytes are undetectable by the same method.
ConditionsPre-column derivatization followed by reversed-phase HPLC with electrochemical detection.

For developing sensitive analytical methods for molecules lacking an intrinsic electrochemical signal, this reagent provides a validated solution for achieving low detection limits.

Core Building Block for Isatin-Based Pharmaceutical Intermediates

This compound is the material of choice when a synthetic route requires the construction of an isatin or quinolone core via intramolecular reductive cyclization. Its unique ortho-geometry makes it a non-substitutable precursor for specific multi-step syntheses targeting bioactive molecules.

Accelerated Synthesis in Time-Critical Alkylation Processes

In workflows where process time and energy efficiency are paramount, the higher reactivity of this α-bromo ketone over its chloro-analog justifies its selection. It is best suited for alkylating a wide range of nucleophiles in industrial or high-throughput laboratory settings where shorter reaction cycles are a key objective.

Development of High-Sensitivity Bioanalytical Assays

As a validated electroactive derivatizing agent, this compound is ideal for analytical laboratories developing methods for quantifying trace levels of carboxylic acids, alcohols, or other analytes in complex biological matrices using techniques like HPLC with electrochemical detection.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6851-99-6

Wikipedia

2-Bromo-2'-nitroacetophenone

Dates

Last modified: 08-15-2023

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